(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide
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Overview
Description
(E)-N’-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups and a dioxolane ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of (E)-N’-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide typically involves a multi-step process. The key steps include:
Condensation Reaction: The initial step involves the condensation of 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde with 2-(4-nitrophenyl)acetohydrazide under acidic or basic conditions to form the desired hydrazone.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
(E)-N’-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the hydrazone linkage can be hydrolyzed to yield the corresponding aldehyde and hydrazide.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: While not widely used industrially, its unique properties make it of interest for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-N’-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and hydrazone groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds include other hydrazones and nitro-substituted aromatic compounds. Compared to these, (E)-N’-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide is unique due to its combination of a dioxolane ring and nitro groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- (E)-N’-((4-nitrobenzylidene)acetohydrazide)
- (E)-N’-((3,4-dimethoxybenzylidene)acetohydrazide)
- (E)-N’-((2,4-dinitrobenzylidene)acetohydrazide)
Properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O7/c21-16(5-10-1-3-12(4-2-10)19(22)23)18-17-8-11-6-14-15(27-9-26-14)7-13(11)20(24)25/h1-4,6-8H,5,9H2,(H,18,21)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSODBGIAKFVRH-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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